molecular formula C14H16N4O4 B11154459 2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}butanoic acid

2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}butanoic acid

Cat. No.: B11154459
M. Wt: 304.30 g/mol
InChI Key: SPJWSHIPSVMOHD-UHFFFAOYSA-N
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Description

2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}butanoic acid is a complex organic compound featuring a benzotriazine ring

Preparation Methods

Chemical Reactions Analysis

2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}butanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}butanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can lead to various biological effects, such as reduced enzyme activity and altered metabolic pathways.

Comparison with Similar Compounds

2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}butanoic acid can be compared with other benzotriazine derivatives, such as:

Properties

Molecular Formula

C14H16N4O4

Molecular Weight

304.30 g/mol

IUPAC Name

2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]butanoic acid

InChI

InChI=1S/C14H16N4O4/c1-2-10(14(21)22)15-12(19)7-8-18-13(20)9-5-3-4-6-11(9)16-17-18/h3-6,10H,2,7-8H2,1H3,(H,15,19)(H,21,22)

InChI Key

SPJWSHIPSVMOHD-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)NC(=O)CCN1C(=O)C2=CC=CC=C2N=N1

Origin of Product

United States

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